![molecular formula C15H21NO4S B4414271 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine](/img/structure/B4414271.png)
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolopyrimidines. This compound is widely used in scientific research as a selective inhibitor of Src family kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and adhesion. SU6656 has been shown to be effective in inhibiting the activity of Src kinases, making it a valuable tool for studying the role of these kinases in cellular processes.
Mécanisme D'action
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine is a selective inhibitor of Src family kinases. It works by binding to the ATP-binding site of Src kinases, thereby inhibiting their activity. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and adhesion. Inhibition of Src kinases by this compound leads to a decrease in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Src kinases, leading to a decrease in cell proliferation, migration, and invasion. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine in scientific research has various advantages and limitations. One of the advantages of this compound is its selectivity for Src kinases. This allows for the specific inhibition of Src kinases without affecting other kinases. Another advantage of this compound is its ability to inhibit the activity of Src kinases both in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of this compound can also be a limitation for some researchers.
Orientations Futures
There are several future directions for the use of 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine in scientific research. One potential direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways. Another potential direction is the development of more potent and selective inhibitors of Src kinases. In addition, the use of this compound in preclinical studies for the treatment of cancer and other diseases is an area of ongoing research.
Applications De Recherche Scientifique
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine has been widely used in scientific research to study the role of Src kinases in various cellular processes. It has been shown to be effective in inhibiting the activity of Src kinases in vitro and in vivo. This compound has been used to study the role of Src kinases in cell adhesion, migration, and invasion. It has also been used to study the role of Src kinases in cancer progression and metastasis.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-10-16(11-13(2)20-12)15(17)8-9-21(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWLMYEDLFALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-phenylethyl)amino]-2H-chromen-2-one](/img/structure/B4414200.png)
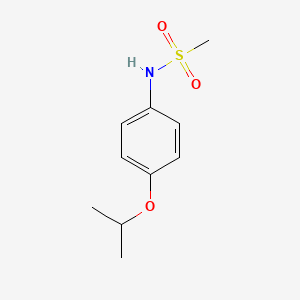
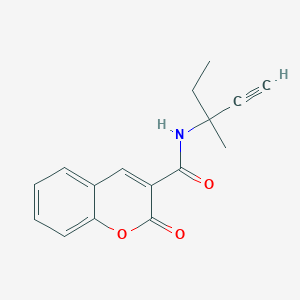
![6-(4-methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4414228.png)
![8-[2-(diethylamino)ethyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4414230.png)
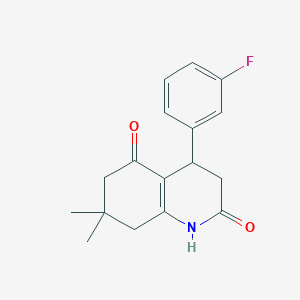
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414244.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B4414246.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414256.png)
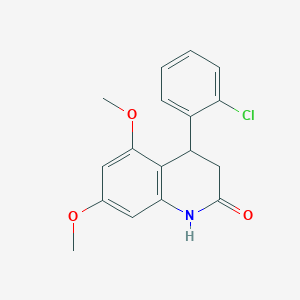
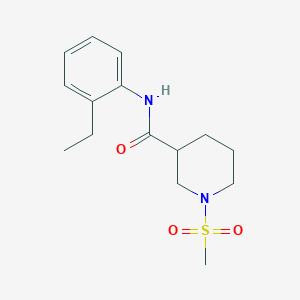
![N'-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414283.png)
![N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4414300.png)